Cas no 664317-83-3 ([1-(4-methylbenzyl)-1H-indol-3-yl]methanol)
![[1-(4-methylbenzyl)-1H-indol-3-yl]methanol structure](https://ja.kuujia.com/scimg/cas/664317-83-3x500.png)
[1-(4-methylbenzyl)-1H-indol-3-yl]methanol 化学的及び物理的性質
名前と識別子
-
- 1-[(4-METHYLPHENYL)METHYL]-1H-INDOLE-3-METHANOL
- 664317-83-3
- STK199011
- AKOS000336875
- BS-4653
- IDI1_024916
- CS-0118725
- AH-487/41952730
- {1-[(4-methylphenyl)methyl]-1H-indol-3-yl}methanol
- ChemDiv3_007006
- [1-(4-methylbenzyl)-1H-indol-3-yl]methanol
- CCG-119259
- SCHEMBL7157424
- [1-[(4-methylphenyl)methyl]indol-3-yl]methanol
- HMS1492O10
- CHEMBL1775143
-
- インチ: InChI=1S/C17H17NO/c1-13-6-8-14(9-7-13)10-18-11-15(12-19)16-4-2-3-5-17(16)18/h2-9,11,19H,10,12H2,1H3
- InChIKey: ZRWCGJOQBCKMTO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 251.131014166Da
- どういたいしつりょう: 251.131014166Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 25.2Ų
[1-(4-methylbenzyl)-1H-indol-3-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0118725-1g |
[1-(4-Methylbenzyl)-1h-indol-3-yl]methanol |
664317-83-3 | 1g |
$342.0 | 2022-04-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1189365-1g |
[1-(4-Methylbenzyl)-1h-indol-3-yl]methanol |
664317-83-3 | 95% | 1g |
¥3591.00 | 2024-08-09 |
[1-(4-methylbenzyl)-1H-indol-3-yl]methanol 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
[1-(4-methylbenzyl)-1H-indol-3-yl]methanolに関する追加情報
Chemical Profile of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol (CAS No. 664317-83-3)
[1-(4-methylbenzyl)-1H-indol-3-yl]methanol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 664317-83-3, features a fused heterocyclic system consisting of an indole ring substituted with a benzyl group at the 1-position and a hydroxymethyl group at the 3-position. The presence of the 4-methyl substituent on the benzyl group introduces additional electronic and steric influences, making this molecule a versatile scaffold for medicinal chemistry applications.
The indole core is a well-documented motif in natural products and pharmacologically active molecules, with numerous examples exhibiting biological activity ranging from antimicrobial to anticancer properties. The structural features of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol suggest potential interactions with biological targets, particularly due to the ability of indole derivatives to modulate enzyme activity and receptor binding. Recent studies have highlighted the importance of indole-based compounds in drug discovery, particularly for their role in modulating inflammatory pathways and neurotransmitter systems.
In the context of modern drug development, the synthesis of complex molecules like [1-(4-methylbenzyl)-1H-indol-3-yl]methanol requires sophisticated synthetic methodologies. The introduction of the hydroxymethyl group at the 3-position of the indole ring provides a reactive handle for further functionalization, enabling the construction of more elaborate derivatives. Advances in catalytic coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have facilitated the efficient assembly of indole-based scaffolds, making compounds like this one more accessible for medicinal chemists.
One particularly intriguing aspect of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol is its potential as a building block for more complex pharmacophores. The benzyl group serves as a versatile linker that can be further modified through oxidation or reduction to introduce additional functional groups. This flexibility allows medicinal chemists to explore a wide range of biological activities by systematically altering the substituents on this core structure. For instance, recent research has demonstrated that indole derivatives bearing hydroxymethyl or ether functionalities exhibit enhanced binding affinity to certain protein targets, suggesting that [1-(4-methylbenzyl)-1H-indol-3-yl]methanol could be a valuable precursor in such endeavors.
The chemical properties of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol also make it an interesting candidate for material science applications beyond traditional pharmaceuticals. The indole ring is known to exhibit photochemical properties, and modifications at the 3-position can influence these characteristics. For example, incorporating electron-withdrawing or electron-donating groups can tuning the absorption and emission properties of indole derivatives, making them useful in optoelectronic devices or as fluorescent probes in biological imaging.
From a synthetic perspective, the preparation of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol involves multiple steps, each requiring careful optimization to ensure high yield and purity. The initial step typically involves the formation of an indole intermediate, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps include functionalization at the 1-position with a benzyl group and at the 3-position with a hydroxymethyl group. These transformations often require protecting group strategies to prevent unwanted side reactions.
The role of computational chemistry in designing and optimizing synthetic routes for complex molecules like [1-(4-methylbenzyl)-1H-indol-3-yl]methanol cannot be overstated. Molecular modeling techniques allow researchers to predict reaction outcomes and identify optimal conditions before conducting experimental work. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation. Furthermore, computational methods can provide insights into the electronic structure and reactivity of intermediates, guiding chemists in making informed decisions about synthetic strategies.
In conclusion, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol (CAS No. 664317-83-3) represents an intriguing compound with potential applications in both pharmaceuticals and materials science. Its unique structural features make it a valuable scaffold for drug discovery efforts aimed at modulating biological pathways associated with inflammation, neurotransmission, and other critical processes. The progress in synthetic methodologies and computational chemistry continues to enhance our ability to explore and exploit such molecules for therapeutic purposes.
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